molecular formula C11H17ClN2 B12094425 2-(Piperidin-2-ylmethyl)pyridine hydrochloride CAS No. 1177280-98-6

2-(Piperidin-2-ylmethyl)pyridine hydrochloride

Cat. No.: B12094425
CAS No.: 1177280-98-6
M. Wt: 212.72 g/mol
InChI Key: DNCJPTFYNKXYGY-UHFFFAOYSA-N
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Description

    2-(Piperidin-2-ylmethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉N₂Cl. It belongs to the class of pyridine derivatives.

  • The compound features a pyridine ring substituted with a piperidin-2-ylmethyl group.
  • Its hydrochloride salt form enhances solubility and stability.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through various methods, including

      Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s specialized nature.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major product is the corresponding piperidine derivative.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    1177280-98-6

    Molecular Formula

    C11H17ClN2

    Molecular Weight

    212.72 g/mol

    IUPAC Name

    2-(piperidin-2-ylmethyl)pyridine;hydrochloride

    InChI

    InChI=1S/C11H16N2.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H

    InChI Key

    DNCJPTFYNKXYGY-UHFFFAOYSA-N

    Canonical SMILES

    C1CCNC(C1)CC2=CC=CC=N2.Cl

    Origin of Product

    United States

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